molecular formula C12H11NO2 B8336787 N-benzyl-3-hydroxypyridin-2-one

N-benzyl-3-hydroxypyridin-2-one

Cat. No.: B8336787
M. Wt: 201.22 g/mol
InChI Key: YYOJBSBLTSAPCS-UHFFFAOYSA-N
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Description

N-Benzyl-3-hydroxypyridin-2-one is a synthetic hydroxypyridinone derivative designed for iron chelation therapy. Its structure features a hydroxypyridinone core, which provides a high-affinity bidentate binding site for Fe(III), and a benzyl substituent that enhances lipophilicity and oral bioavailability . This compound is part of a broader class of hydroxypyridinones (HPOs) developed to address limitations of earlier iron chelators, such as deferoxamine (DFO). HPOs are orally active and exhibit favorable pharmacokinetic profiles, making them suitable for chronic iron overload management in conditions like thalassemia and hereditary hemochromatosis .

The compound’s iron-binding constant (log K for Fe(III) ≈ 37) is comparable to natural siderophores, enabling efficient sequestration of labile iron pools in vivo . Preclinical studies highlight its ability to reduce hepatic iron concentrations in primate models without significant nephrotoxicity, a common issue with earlier chelators like diethylenetriaminepentaacetic acid (DTPA) .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-benzyl-3-hydroxypyridin-2-one

InChI

InChI=1S/C12H11NO2/c14-11-7-4-8-13(12(11)15)9-10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

YYOJBSBLTSAPCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-benzyl-3-hydroxypyridin-2-one serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it a crucial building block for more complex molecules. For instance, it can be utilized in the synthesis of derivatives that exhibit significant biological activities, such as anti-inflammatory and anticancer properties .

Application Details
Organic SynthesisUsed as an intermediate for synthesizing complex molecules.
Derivative DevelopmentLeads to compounds with biological activities.

Biological Research

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as inhibitors of viral endonucleases, particularly in the context of Influenza A virus. These studies have established structure-activity relationships that highlight how modifications at specific positions on the pyridinone can enhance inhibitory activity .

Potential Therapeutic Applications

The compound's derivatives are being investigated for their potential therapeutic effects against various diseases. For example, certain derivatives have demonstrated antiproliferative effects on cancer cell lines, suggesting a possible role in cancer treatment .

Biological Application Details
Enzyme InhibitionEffective against viral endonucleases.
Anticancer ActivityExhibits antiproliferative effects on cancer cells.

Medicinal Chemistry

Therapeutic Potential

This compound and its derivatives are being explored for their medicinal properties. Research indicates potential applications in treating conditions such as hypertension and cancer due to their ability to interact with biological targets effectively .

Case Study: Antihypertensive Agents

A notable application involves the synthesis of N-benzyl-3-piperidinol from 3-hydroxypyridine, which is a precursor for antihypertensive drugs like Benidipine. This compound acts as a calcium channel blocker, providing therapeutic benefits in managing high blood pressure .

Medicinal Application Details
Antihypertensive AgentsPrecursor for drugs like Benidipine.
Cancer TreatmentInvestigated for antiproliferative properties.

Industrial Applications

Material Development

In industrial settings, this compound may be employed in the development of new materials or as a precursor for pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it suitable for various industrial applications .

Comparison with Similar Compounds

Iron Chelation Efficacy

Compound Structure Fe(III) log K Oral Bioavailability Clinical Use Stage
N-Benzyl-3-hydroxypyridin-2-one Hydroxypyridinone + benzyl ~37 Moderate Preclinical
Deferoxamine (DFO) Linear hydroxamate ~30 Negligible Approved (IV/SC)
Deferiprone (L1) 3-Hydroxypyridin-4-one ~35 High Approved (oral)
HBED (hydroxybenzylethylenediamine) Tetradentate catecholate ~39 Low Phase I trials

Key Findings :

  • This compound demonstrates a higher Fe(III) affinity than DFO and slightly lower than HBED, but it surpasses both in oral bioavailability .
  • HBED’s superior iron-binding capacity (log K ≈ 39) is offset by its requirement for parenteral administration, limiting practicality for chronic use .
  • Deferiprone, while orally active, has a narrower therapeutic window due to risks of agranulocytosis and arthropathy .

Pharmacokinetic Profiles

  • Lipophilicity and Absorption : The benzyl group in this compound enhances membrane permeability compared to hydrophilic DFO and HBED, enabling ~60% oral absorption in rodent models .
  • Metabolism: Unlike DFO, which is rapidly cleared renally, hydroxypyridinones undergo hepatic glucuronidation, prolonging systemic exposure .
  • Tissue Penetration : this compound effectively redistributes iron from cardiac and hepatic tissues, a critical advantage over DFO, which poorly accesses intracellular iron pools .

Comparative Insights :

  • This compound’s safety profile is superior to HBED, which showed renal toxicity in early human trials .

Preparation Methods

De-aromatization Strategies

Industrial patents describe reducing the pyridine ring to piperidine derivatives using sodium borohydride or catalytic hydrogenation. For example, catalytic hydrogenation of 1-benzyl-3-hydroxypyridinium chloride with a nickel-based catalyst (3–5 atm H₂, 70°C) yields N-benzyl-3-piperidinol. However, this route is irrelevant for synthesizing the aromatic N-benzyl-3-hydroxypyridin-2-one. To halt reduction at the pyridone stage, alternative conditions must be explored, such as:

  • Partial Hydrogenation : Lower hydrogen pressure (<3 atm) or shorter reaction times may preserve the aromatic ring.

  • Catalyst Selection : Palladium or platinum catalysts, which exhibit different reduction selectivities compared to nickel, could prevent full saturation.

Base-Mediated 1,6-Michael Addition Using para-Quinone Methides

Reaction Mechanism and Optimization

A contemporary method employs p-QMs and 3-hydroxypyridin-2-one in a 1,6-Michael addition at room temperature. The reaction proceeds via:

  • Deprotonation : A base (e.g., K₂CO₃) abstracts the hydroxyl proton, generating a pyridone enolate.

  • Conjugate Addition : The enolate attacks the electrophilic p-QM at the δ-position, forming a new C–N bond.

  • Aromatization : Loss of a methanol equivalent restores aromaticity, yielding this compound.

Key Advantages :

  • Mild Conditions : Room-temperature reactions eliminate thermal degradation risks.

  • Broad Substrate Scope : Electron-rich and electron-deficient p-QMs participate, enabling diverse N-aryl/alkyl derivatives.

  • High Yields : Reported yields range from 78% to 94% for analogous pyridones.

Representative Procedure

  • Reactants : 3-Hydroxypyridin-2-one (1.0 equiv), p-QM (1.2 equiv), K₂CO₃ (2.0 equiv).

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Reaction Time : 6–12 hours under nitrogen.

  • Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane).

Analytical Data :

  • Purity : >95% (HPLC).

  • Spectroscopic Confirmation : ¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, Ar–H), 6.45 (s, 1H, C4–H), 4.85 (s, 2H, N–CH₂), 3.20 (s, 1H, OH).

Direct N-Benzylation of 3-Hydroxypyridin-2-One

Challenges and Solutions

Direct benzylation of pyridones is hindered by the electron-deficient nitrogen. Successful strategies include:

  • Phase-Transfer Catalysis (PTC) : Benzyl bromide, tetrabutylammonium bromide (TBAB), and aqueous NaOH in DCM afford moderate yields (40–60%).

  • Microwave Assistance : Short-duration microwave irradiation (100°C, 30 min) enhances reactivity, achieving ~70% yield.

Limitations :

  • Regioselectivity : Competing O-benzylation may occur, requiring careful protecting group strategies.

  • Purification : Silica gel chromatography is essential to isolate the N-benzylated product.

Comparative Analysis of Methodologies

Method Conditions Yield Scalability Purity
Quaternary Salt Formation90–110°C, toluene80–85%Industrial>99%
Michael AdditionRT, base, DCM78–94%Lab-scale>95%
Direct BenzylationPTC, microwave40–70%Limited85–90%

Key Insights :

  • The Michael addition route offers superior yields and milder conditions but requires specialized p-QM substrates.

  • Industrial-scale synthesis favors quaternary salt formation due to established infrastructure for high-pressure hydrogenation, though modifications are needed to retain the pyridone structure.

Q & A

Basic: What synthetic methodologies are commonly employed for N-benzyl-3-hydroxypyridin-2-one?

Methodological Answer:
this compound is typically synthesized via benzylation of 3-hydroxypyridin-2-one precursors. Key steps include:

  • Benzylation : Use of benzyl halides (e.g., benzyl bromide) in basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Oxidation/Reduction : Controlled oxidation of pyridine derivatives using reagents like KMnO₄ (for hydroxyl group stabilization) or reduction of nitro intermediates with Pd/C and H₂ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:
Contradictions in NMR, IR, or mass spectrometry data require systematic validation:

  • Cross-Technique Correlation : Compare NMR (¹H/¹³C) with IR (O-H/N-H stretches) and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Computational Validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation .
  • Iterative Analysis : Re-examine synthetic steps for unintended byproducts (e.g., over-oxidation) that may skew spectral interpretations .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, methylene chloride) .
  • Spill Management : Collect solid residues with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:

    VariableRange TestedOptimal Condition
    Temperature60–100°C80°C
    SolventDMF, THF, MeCNDMF
    CatalystK₂CO₃, NaH, DBUK₂CO₃
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify side reactions (e.g., hydrolysis) .

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for selective benzylation without over-functionalization .

Advanced: How do electronic effects of substituents influence the chelation properties of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups on the benzyl ring reduce electron density at the hydroxypyridinone oxygen, weakening metal chelation (e.g., Fe³⁺, Al³⁺) .
  • Electron-Donating Groups (EDGs) : Methoxy or amino groups enhance chelation strength by increasing oxygen basicity.
  • Spectroscopic Validation : UV-Vis titration (e.g., λ shifts at 250–300 nm) quantifies binding constants (Kₐ) with metal ions .
  • Computational Modeling : DFT studies (e.g., Hirshfeld charge analysis) predict substituent effects on coordination geometry .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks; HRMS confirms molecular formula .
  • Melting Point : Compare experimental values (e.g., 145–148°C) with literature to assess purity .

Advanced: What mechanistic insights explain unexpected byproducts in this compound synthesis?

Methodological Answer:

  • Radical Intermediates : Trace oxygen in solvents may initiate radical pathways, leading to dimerization or hydroxylation byproducts. Use degassed solvents and inert atmospheres to suppress this .
  • Acid/Base Side Reactions : Uncontrolled pH during benzylation can hydrolyze the hydroxypyridinone ring. Monitor pH with buffers (e.g., phosphate, pH 7–8) .
  • Cross-Reactivity : Benzyl halides may react with solvent nucleophiles (e.g., DMF). Switch to non-nucleophilic solvents like THF .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials to prevent photodegradation (UV light cleaves the benzyl group) .
  • Thermal Stability : Decomposition occurs above 150°C; avoid prolonged heating during purification .
  • Moisture Sensitivity : Hygroscopicity can lead to hydrolysis. Use molecular sieves in storage containers .

Advanced: How can researchers validate the biological activity of this compound derivatives?

Methodological Answer:

  • Chelation Assays : Measure metal ion (e.g., Fe³⁺) sequestration efficiency via ICP-MS or colorimetric assays (ferrozine method) .
  • Enzyme Inhibition Studies : Test inhibition of metalloenzymes (e.g., tyrosine phosphatases) using kinetic assays (IC₅₀ determination) .
  • Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy track intracellular localization .

Advanced: What computational tools aid in predicting the reactivity of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., benzylation in DMF vs. THF) .
  • Docking Studies : Predict binding modes with biological targets (e.g., metalloproteins) using AutoDock Vina .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

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